molecular formula C15H24 B008366 Cedr-8-ene CAS No. 469-61-4

Cedr-8-ene

Cat. No.: B008366
CAS No.: 469-61-4
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-YKURLNKLSA-N
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Description

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.

Properties

CAS No.

469-61-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-YKURLNKLSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

melting_point

262.5 °C

Key on ui other cas no.

11028-42-5
469-61-4

physical_description

Solid

Pictograms

Flammable; Health Hazard; Environmental Hazard

Synonyms

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-; 3a-beta,7-beta,8a-alpha))-h; 3abeta,7beta,8aalpha)]-3alph; 7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: How was cedr-8-ene identified and quantified in these studies?

A1: Both studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound within complex mixtures. This technique allows for the separation of individual compounds based on their physical and chemical properties, followed by identification through their unique mass spectra. In the study on lamb meat, researchers observed that the concentration of this compound was higher in both loin chops and leg roasts from lambs fed with juniper compared to the control group []. This suggests that dietary juniper, a known source of this compound, directly influences the compound's presence in the meat.

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